molecular formula C6H7F2N3 B066084 3,5-Difluoro-N2-methylpyridine-2,6-diamine CAS No. 189281-29-6

3,5-Difluoro-N2-methylpyridine-2,6-diamine

Cat. No.: B066084
CAS No.: 189281-29-6
M. Wt: 159.14 g/mol
InChI Key: VURMJJWEBBJHAK-UHFFFAOYSA-N
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Description

2-Amino-3,5-difluoro-6-(methylamino)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts strong electron-withdrawing effects, which can influence the compound’s reactivity and stability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-difluoro-6-(methylamino)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-Amino-3,5-difluoro-6-(methylamino)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3,5-difluoro-6-(methylamino)pyridine involves its interaction with specific molecular targets and pathways. The electron-withdrawing effects of the fluorine atoms can influence the compound’s binding affinity and reactivity with various biological molecules . These interactions can modulate biological processes and pathways, making the compound valuable for research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,5-difluoro-6-(methylamino)pyridine is unique due to the presence of both amino and methylamino groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups and fluorine atoms makes it a versatile compound for various applications .

Properties

CAS No.

189281-29-6

Molecular Formula

C6H7F2N3

Molecular Weight

159.14 g/mol

IUPAC Name

3,5-difluoro-6-N-methylpyridine-2,6-diamine

InChI

InChI=1S/C6H7F2N3/c1-10-6-4(8)2-3(7)5(9)11-6/h2H,1H3,(H3,9,10,11)

InChI Key

VURMJJWEBBJHAK-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C(=N1)N)F)F

Canonical SMILES

CNC1=C(C=C(C(=N1)N)F)F

Synonyms

2,6-Pyridinediamine,3,5-difluoro-N-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of 10 ml of methanol and 1 ml of concentrated hydrochloric acid were added all amount of the above described 2-benzylamino-3,5-difluoro-6-(methylamino)pyridine together with 0.55 g of 10% palladium on carbon, and the mixture was hydrogenated at 50° C. overnight. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. To the residue was added 50 ml of chloroform, and the mixture was washed with 50 ml of 5% aqueous solution of sodium carbonate. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The solid precipitate was collected by filtration to obtain 840 mg of the title compound as a pale gray solid.
Name
2-benzylamino-3,5-difluoro-6-(methylamino)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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